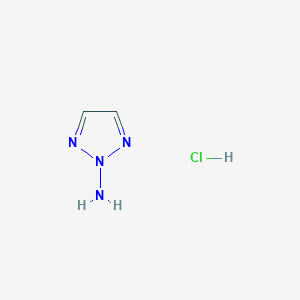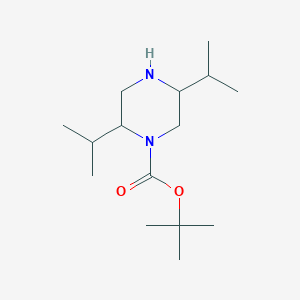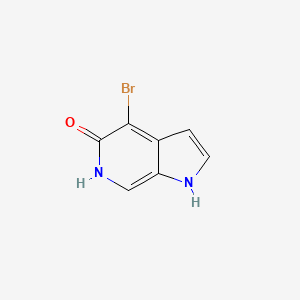
4-Bromo-5-hydroxy-6-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-hydroxy-6-azaindole is a heterocyclic compound that belongs to the class of azaindoles Azaindoles are known for their significant biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-hydroxy-6-azaindole typically involves the use of pyridine and pyrrole building blocks. One common method includes the metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by intramolecular cyclization . The reaction conditions often involve the use of palladium catalysts and appropriate ligands to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-hydroxy-6-azaindole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or organolithium compounds.
Major Products:
Oxidation: Formation of 4-bromo-5-oxo-6-azaindole.
Reduction: Formation of 5-hydroxy-6-azaindole.
Substitution: Formation of various substituted azaindole derivatives depending on the substituent introduced.
Scientific Research Applications
4-Bromo-5-hydroxy-6-azaindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its role in drug discovery, particularly as a kinase inhibitor.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-hydroxy-6-azaindole involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity . This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
4-Bromo-6-azaindole: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
5-Hydroxy-6-azaindole: Lacks the bromine atom, which may influence its chemical properties and applications.
4-Bromo-5-methyl-6-azaindole:
Uniqueness: 4-Bromo-5-hydroxy-6-azaindole is unique due to the presence of both the bromine atom and the hydroxyl group on the azaindole ring. This combination enhances its reactivity and broadens its range of applications in various fields.
Properties
CAS No. |
1638761-49-5 |
|---|---|
Molecular Formula |
C7H5BrN2O |
Molecular Weight |
213.03 g/mol |
IUPAC Name |
4-bromo-1,6-dihydropyrrolo[2,3-c]pyridin-5-one |
InChI |
InChI=1S/C7H5BrN2O/c8-6-4-1-2-9-5(4)3-10-7(6)11/h1-3,9H,(H,10,11) |
InChI Key |
JLUVQQBBLBLSLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CNC(=O)C(=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


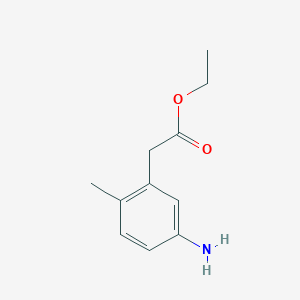

![3-Oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B15229842.png)
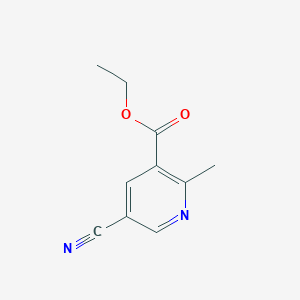
![3-Tert-butyl 2-methyl 3-azabicyclo[4.1.0]heptane-2,3-dicarboxylate](/img/structure/B15229858.png)

![5-(Aminomethyl)-7-chloro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-ol](/img/structure/B15229867.png)
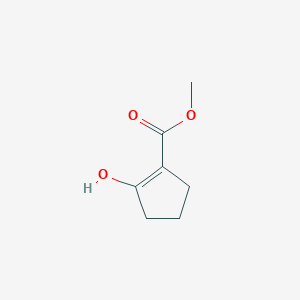
![tert-Butyl 5-formyl-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15229876.png)
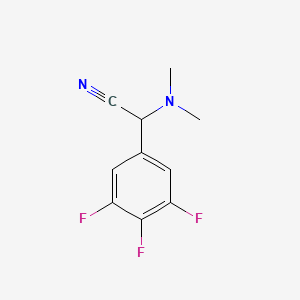
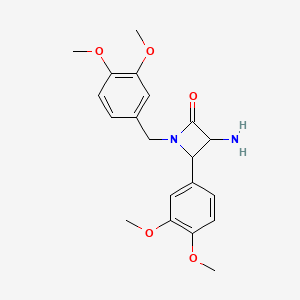
![2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B15229901.png)
